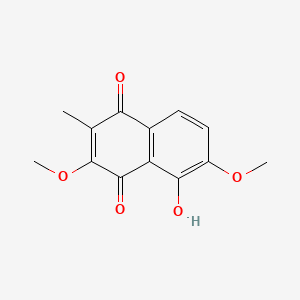
Methyl 7-(bromomethyl)naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(bromomethyl)naphthalene-2-carboxylate is a chemical compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol . It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound features a naphthalene ring substituted with a bromomethyl group at the 7-position and a carboxylate ester group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(bromomethyl)naphthalene-2-carboxylate typically involves the bromination of methyl naphthalene-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly employed.
Major Products:
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalene-2-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(bromomethyl)naphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: The compound is used in the preparation of functionalized materials and polymers.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 7-(bromomethyl)naphthalene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ester group can undergo hydrolysis or reduction, leading to various functionalized derivatives .
Molecular Targets and Pathways: The compound interacts with various molecular targets depending on the specific reaction it undergoes. In biological systems, it may interact with enzymes or receptors, leading to the formation of bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
2-(Bromomethyl)naphthalene: Similar structure but lacks the ester group.
Methyl 2-bromonaphthalene-1-carboxylate: Similar ester group but different bromomethyl substitution position.
Naphthalene-2-carboxylic acid derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness: Methyl 7-(bromomethyl)naphthalene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C13H11BrO2 |
|---|---|
Molekulargewicht |
279.13 g/mol |
IUPAC-Name |
methyl 7-(bromomethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-16-13(15)11-5-4-10-3-2-9(8-14)6-12(10)7-11/h2-7H,8H2,1H3 |
InChI-Schlüssel |
WZNJDKAGPSQJTH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)CBr)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



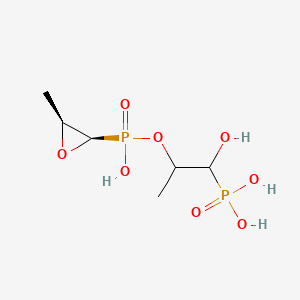
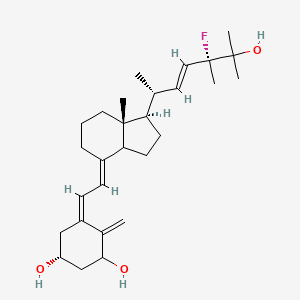
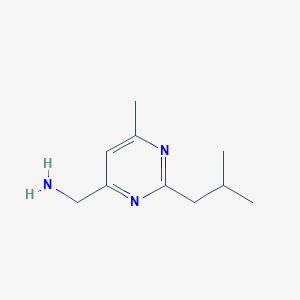
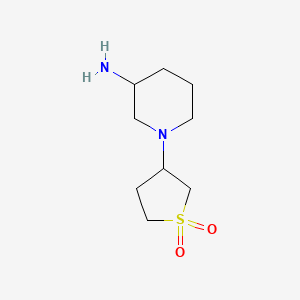
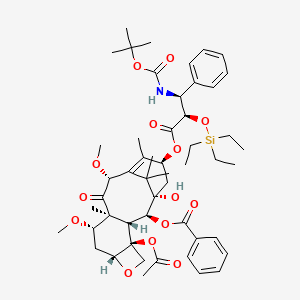
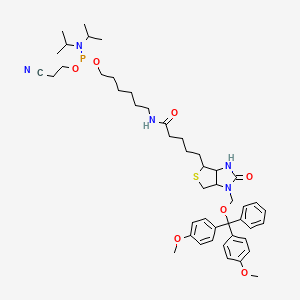
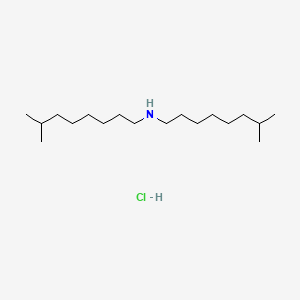
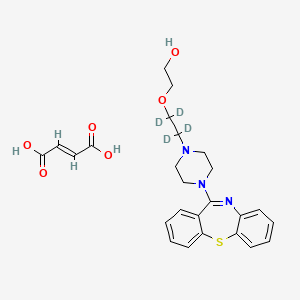

![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
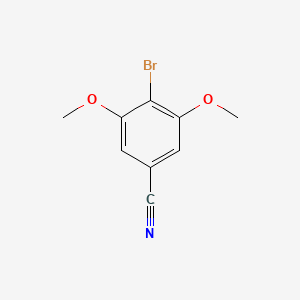
![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
